Boc-phg-osu

Overview

Description

Boc-phg-osu (Boc-protected hydroxyguanidine-O-sulfonate) is a novel, non-peptidic, small molecule protease inhibitor that has been developed as a potential therapeutic agent for a variety of conditions. Boc-phg-osu is a member of the hydroxyguanidine class of compounds, and has been studied in vitro and in vivo for its ability to inhibit proteases from a variety of sources.

Scientific Research Applications

Peptide Synthesis

Boc-phg-osu: is commonly used in peptide synthesis as a Boc-protecting group reagent . The Boc group protects the amino group during the synthesis process, allowing for the selective formation of peptide bonds. It’s particularly useful in solid-phase peptide synthesis, where it can be removed under mild acidic conditions without affecting the rest of the peptide chain.

Hydrogel Formation

Research has shown that Boc-phg-osu can be used to create self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels have potential biomedical applications such as drug delivery and diagnostic tools for imaging. The ability to form hydrogels is due to the self-assembling nature of the peptides, which is crucial for creating scaffolds in tissue engineering.

Tissue Engineering

The rigid structure of certain Boc-phg-osu derivatives, like the Fmoc-K3 hydrogel, provides a promising material for tissue engineering . It supports cell adhesion, survival, and duplication, making it an excellent candidate for creating artificial tissues or organs.

Self-Assembly and Gelification

Boc-phg-osu: plays a role in the self-assembly of peptides. The balance of aggregation forces within peptide sequences, such as van der Waals, hydrogen bonding, and π–π stacking, allows for the gelification process . This property is essential for the development of peptide materials that can mimic the extracellular matrix in biological systems.

Crystallographic Studies

The compound has unique crystallographic signatures that are useful in the study of self-association and molecular packing in crystals . Understanding these interactions is vital for the design of new materials with specific properties, such as increased stability or controlled release mechanisms.

properties

IUPAC Name |

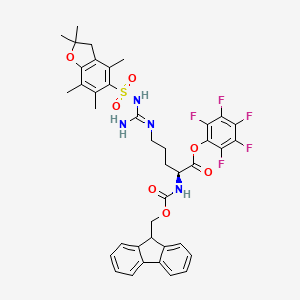

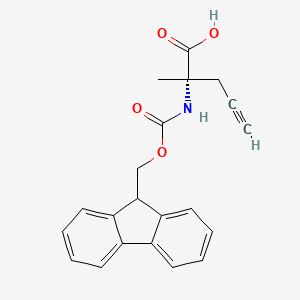

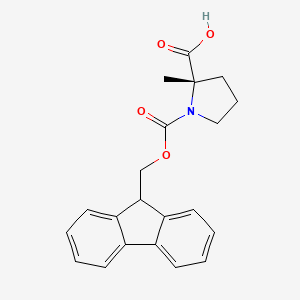

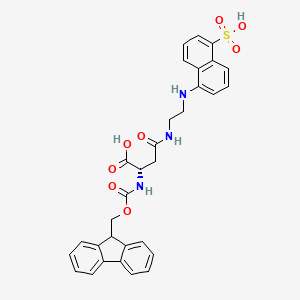

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6/c1-17(2,3)24-16(23)18-14(11-7-5-4-6-8-11)15(22)25-19-12(20)9-10-13(19)21/h4-8,14H,9-10H2,1-3H3,(H,18,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEHHKZULQJYEW-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-phg-osu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

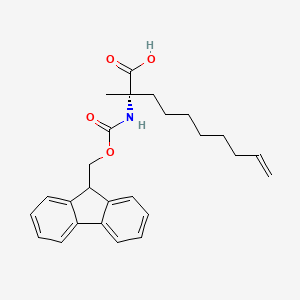

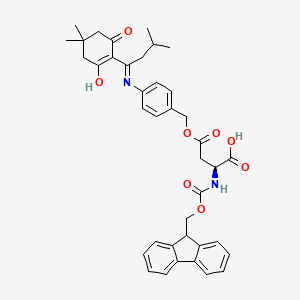

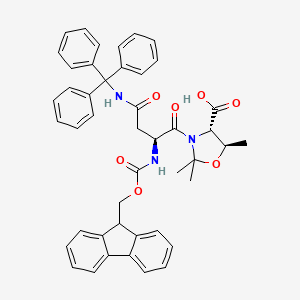

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)